2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a combination of several functional groups, including a thiadiazole ring, a fluorenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps One common approach starts with the preparation of the 1,3,4-thiadiazole core This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-amino-1,3,4-thiadiazoleFinally, the benzamide moiety is introduced via an acylation reaction using 2,4-dichlorobenzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the fluorenyl moiety can be reduced to form alcohols.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Materials Science: The fluorenyl group can impart unique photophysical properties, making this compound useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, particularly those containing multiple functional groups.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in cell proliferation and apoptosis, such as kinases and proteases.
Pathways Involved: The compound may modulate signaling pathways related to cell growth and survival, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound shares the thiadiazole and dichloro groups but differs in the substituents on the thiadiazole ring.
Uniqueness
The uniqueness of 2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties
Properties
Molecular Formula |
C24H15Cl2N3O2S2 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[5-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H15Cl2N3O2S2/c25-16-6-8-19(20(26)11-16)22(31)27-23-28-29-24(33-23)32-12-21(30)14-5-7-18-15(10-14)9-13-3-1-2-4-17(13)18/h1-8,10-11H,9,12H2,(H,27,28,31) |
InChI Key |
LWYOYIUMPBJULI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NN=C(S4)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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